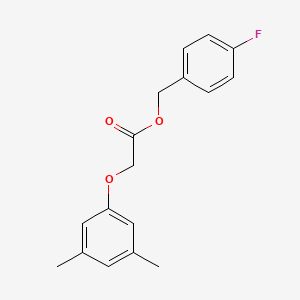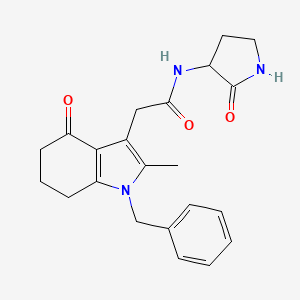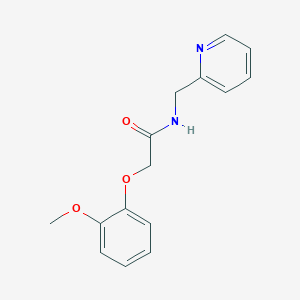![molecular formula C15H16N2O2S B5679313 8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5679313.png)
8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives often involves Buchwald–Hartwig amination, starting from bromo-quinolines and heteroarylamines like morpholine. These precursors can be obtained through intramolecular cyclization of trifluoro-but-3-en-2-ones, leading to yields of 60–88% (Bonacorso et al., 2018). Another method involves treating 8-bromoquinoline with n-BuLi followed by dimesitylboronfluoride to synthesize ambiphilic molecules, which can undergo hydrolysis and form coordination complexes (Son et al., 2010).
Molecular Structure Analysis
Molecular structure analyses of quinoline derivatives reveal varied photophysical properties due to intraligand and charge-transfer type transitions. These findings are supported by studies on ct-DNA titrations indicating strong interactions via π-stacking or hydrogen-bonding (Bonacorso et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives like 8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline can be influenced by the presence of functional groups. For instance, the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline shows rapid hydrolysis and forms coordination complexes with metals such as Cu(I), Ag(I), and Pd(II), indicating a versatile reactivity profile (Son et al., 2010).
Physical Properties Analysis
Physical properties of quinoline derivatives are largely determined by their molecular structure. The photophysical analysis indicates the presence of aromatic structures in the heterocycle moieties, contributing to their unique photophysical properties and strong interactions with biomolecules (Bonacorso et al., 2018).
Chemical Properties Analysis
The chemical properties, such as basicity and reactivity towards DNA, of quinoline derivatives are significantly influenced by their substituents. For example, the introduction of morpholino groups can lead to compounds with potent interactions with DNA, as evidenced by their ability to intercalate, affecting DNA's melting temperature and showing cytotoxicity in various cell lines (Shahabuddin et al., 2009).
特性
IUPAC Name |
1-morpholin-4-yl-2-quinolin-8-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(17-7-9-19-10-8-17)11-20-13-5-1-3-12-4-2-6-16-15(12)13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAAQGQKRJWAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-benzofuran-7-carboxamide](/img/structure/B5679231.png)
![3-{(3R*,4S*)-1-[(3-hydroxyphenyl)acetyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5679239.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679245.png)
![2-[3-(3-methyl-3-phenylpiperidin-1-yl)-3-oxopropyl]isoindolin-1-one](/img/structure/B5679261.png)
![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)

![(4aS*,7aR*)-1-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methylbut-2-en-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5679296.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5679305.png)

![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5679316.png)